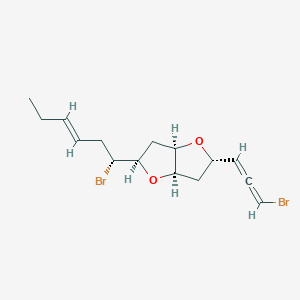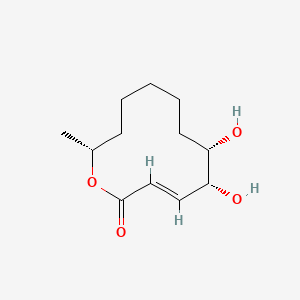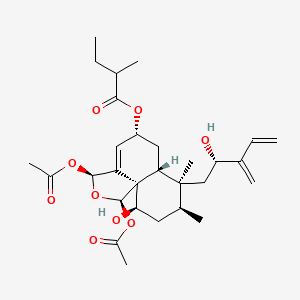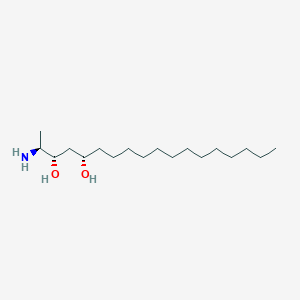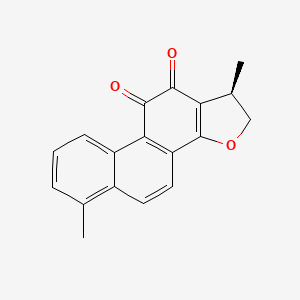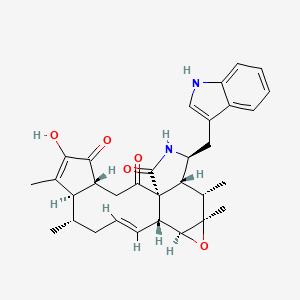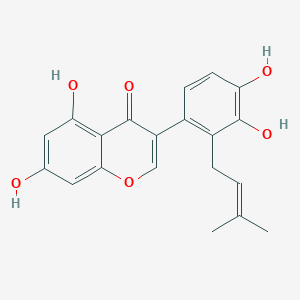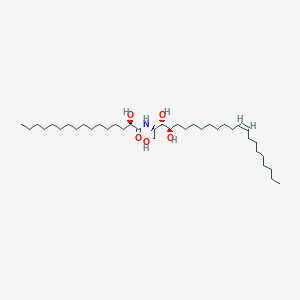
UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine is a UDP-amino sugar having N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine as the sugar component. It derives from an UDP-D-glucosamine. It is a conjugate acid of an UDP-N-acetyl-3-O-(1-carboxylatovinyl)-D-glucosamine(3-).
Wissenschaftliche Forschungsanwendungen
Synthesis and Probing of Enzyme Inhibitors
- UDP-3-O-(R-3-hydroxydecanoyl)-N-[3H-acetyl]glucosamine, a modified form of UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine, has been synthesized to probe inhibitors of LpxC in gram-negative bacteria. This synthesis provides insights into developing inhibitors targeting bacterial infections (Maxwell & Bronstein, 2005).
Analogues in Bacterial Peptidoglycan Synthesis
- Research on the synthesis of UDP-N-acetyl-glucosamine analogues, important for bacterial peptidoglycan synthesis, highlights its role in understanding and potentially disrupting bacterial cell wall formation (Babič et al., 2008).
Understanding Enzyme Mechanisms
- Studies on UDP-N-acetylglucosamine 1-carboxyvinyltransferase have deepened understanding of enzyme mechanisms involved in bacterial cell wall peptidoglycan biosynthesis. These insights are crucial for developing antibacterial strategies (Wanke & Amrhein, 1993).
Potential Anti-Tuberculosis Drug Target
- Research indicates that UDP-N-acetyl-D-glucosamine is an essential precursor in mycobacterial cell wall, suggesting that enzymes involved in its biosynthesis, like GlmU, could be potential targets for anti-tuberculosis drugs (Zhang et al., 2008).
Enzymatic Synthesis and Utilization
- Studies have explored the enzymatic synthesis of UDP-N-acetyl-D-glucosamine and its analogues, enhancing our understanding of its incorporation into biological systems and its utilization in glycosyl transferase systems (Rao & Mendicino, 1978).
Role in Bacterial Polysaccharide Structures
- Research has demonstrated the conversion of UDP-N-acetyl-d-glucosamine into precursors for O antigen in Pseudomonas aeruginosa and capsule in Staphylococcus aureus, highlighting its critical role in bacterial surface polysaccharide structures (Kneidinger et al., 2003).
Regulation in Bacterial Biosynthesis
- Investigations into the production and regulation of UDP-N-acetylglucosamine in Lactobacillus casei provide insights into the complex regulatory mechanisms of its biosynthesis pathway (Rodríguez-Díaz et al., 2012).
Microbial Production for Therapeutic Applications
- The metabolic engineering of Corynebacterium glutamicum for UDP-N-acetylglucosamine production demonstrates potential for microbial synthesis of this compound, which has applications in the production of oligosaccharides and glycoproteins with therapeutic benefits (Gauttam et al., 2021).
Eigenschaften
Molekularformel |
C20H29N3O19P2 |
|---|---|
Molekulargewicht |
677.4 g/mol |
IUPAC-Name |
2-[(3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxyprop-2-enoic acid |
InChI |
InChI=1S/C20H29N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,9-10,12-17,19,24,27-29H,1,5-6H2,2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/t9-,10-,12-,13-,14-,15-,16-,17-,19?/m1/s1 |
InChI-Schlüssel |
BEGZZYPUNCJHKP-YBNLJDIKSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




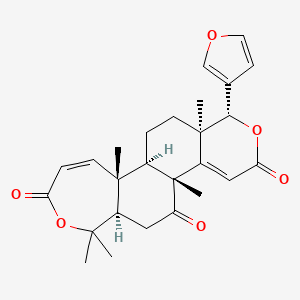
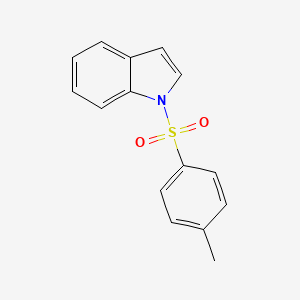
![(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-Dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1244452.png)
